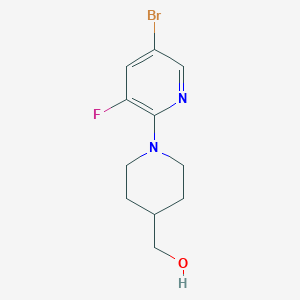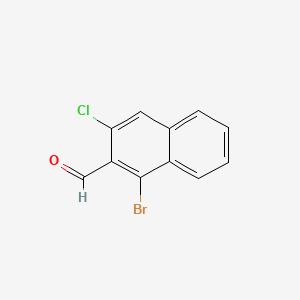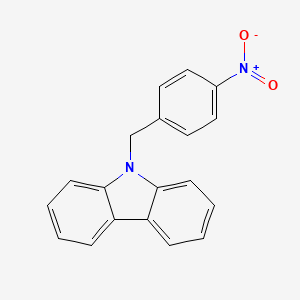
N6-(3-thiopheneylmethyl)-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(3-thiopheneylmethyl)-adenosine is a modified nucleoside derivative where a thiophene ring is attached to the N6 position of adenosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N6-(3-thiopheneylmethyl)-adenosine typically involves the following steps:
Preparation of 3-thiophenemethylamine: This is achieved by reacting 3-thiophenemethyl chloride with ammonia under controlled conditions.
Attachment to Adenosine: The 3-thiophenemethylamine is then reacted with adenosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization through advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N6-(3-thiopheneylmethyl)-adenosine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N6-(3-thiopheneylmethyl)-adenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new chemical processes and materials.
Wirkmechanismus
The mechanism by which N6-(3-thiopheneylmethyl)-adenosine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
N6-(3-thiopheneylmethyl)-adenosine is unique due to its thiophene moiety, which differentiates it from other adenosine derivatives. Similar compounds include:
Adenosine: The parent compound without modifications.
N6-methyladenosine: An adenosine derivative with a methyl group at the N6 position.
N6-alkyladenosine: Adenosine derivatives with various alkyl groups at the N6 position.
Eigenschaften
Molekularformel |
C15H17N5O4S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(thiophen-3-ylmethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H17N5O4S/c21-4-9-11(22)12(23)15(24-9)20-7-19-10-13(17-6-18-14(10)20)16-3-8-1-2-25-5-8/h1-2,5-7,9,11-12,15,21-23H,3-4H2,(H,16,17,18)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
AMUNEPVACAQVCN-SDBHATRESA-N |
Isomerische SMILES |
C1=CSC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
C1=CSC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


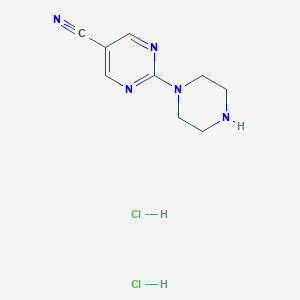
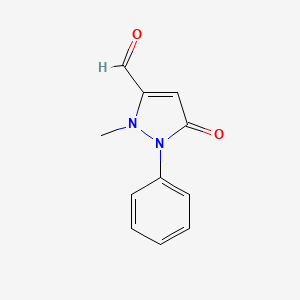
![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
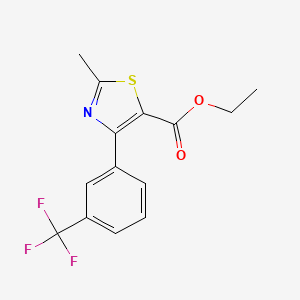
![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)

![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
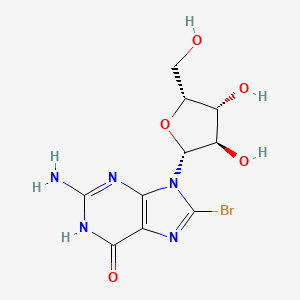
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
